molecular formula C21H25N2O2+ B11204402 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11204402
M. Wt: 337.4 g/mol
InChI Key: JZLJCANMYKHPGH-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxyphenyl group, and a hexahydroimidazo[1,2-a]pyridin-1-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the ethoxyphenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethoxyphenyl and hydroxyphenyl groups may enhance binding affinity and specificity, while the imidazo[1,2-a]pyridine core can facilitate interactions with hydrophobic pockets in proteins or other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
  • 1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
  • 1-(4-Bromophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Uniqueness: 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different solubility, stability, and binding properties compared to its analogs, making it a valuable molecule for specific applications in research and industry.

Properties

Molecular Formula

C21H25N2O2+

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C21H25N2O2/c1-2-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-3-5-9-17)23-15-7-6-10-20(22)23/h3-5,8-9,11-14,24H,2,6-7,10,15-16H2,1H3/q+1

InChI Key

JZLJCANMYKHPGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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